
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine is a complex organic compound featuring a quinazoline core, a piperidine ring, and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a piperidine and morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .
化学反应分析
Types of Reactions
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield fully hydrogenated derivatives .
科学研究应用
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of 4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The piperidine and morpholine moieties may enhance the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib, gefitinib, and lapatinib share the quinazoline core and are used as kinase inhibitors in cancer therapy.
Piperidine Derivatives: Compounds like piperine and piperidine-based drugs are known for their diverse pharmacological activities.
Uniqueness
4-(2-Methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine is unique due to its combination of a quinazoline core with piperidine and morpholine moieties, which may confer distinct pharmacological properties and therapeutic potential .
属性
分子式 |
C18H24N4O2 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-(2-methoxy-4-piperidin-1-ylquinazolin-7-yl)morpholine |
InChI |
InChI=1S/C18H24N4O2/c1-23-18-19-16-13-14(21-9-11-24-12-10-21)5-6-15(16)17(20-18)22-7-3-2-4-8-22/h5-6,13H,2-4,7-12H2,1H3 |
InChI 键 |
MCQXAIHNTPWGNA-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=CC(=C2)N3CCOCC3)C(=N1)N4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



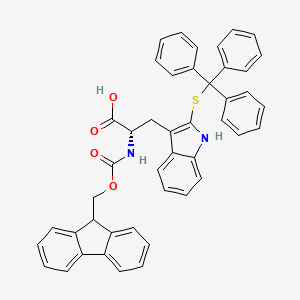

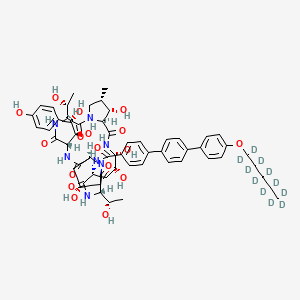
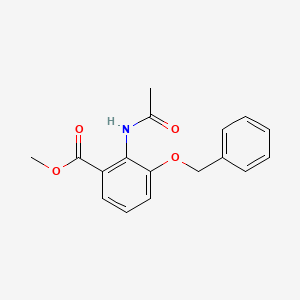
![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)
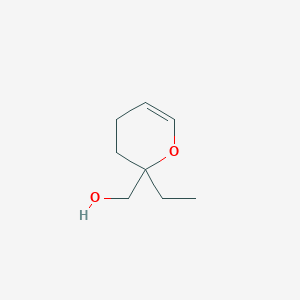
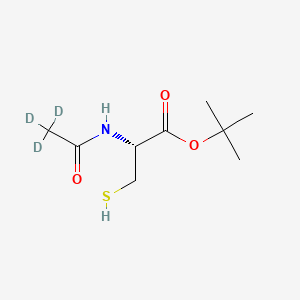
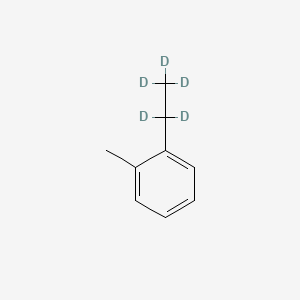

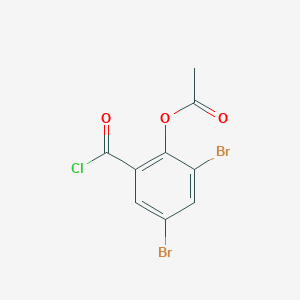
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-icos-1-enoxy]propan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13851254.png)
